N-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Overview
Description
N-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide is a chemical compound with potential therapeutic applications. It belongs to the class of isoquinoline derivatives and has been found to exhibit interesting pharmacological properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of various protein kinases, including MAPK/ERK, JNK, and p38. It has also been found to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis. It has also been found to reduce inflammation and oxidative stress in various animal models. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide is its potential use as a tool compound for studying the role of protein kinases and NF-κB in various biological processes. It can also be used as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for the study of N-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide. One direction is the development of more potent and selective inhibitors of protein kinases and NF-κB based on this compound. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Additionally, the potential use of this compound as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases should be further explored.
Synthesis Methods
The synthesis of N-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide involves a multi-step process. The starting material is 4-bromoaniline, which is reacted with ethyl acetoacetate to form 4-bromo-phenyl-ethylacetoacetate. This intermediate is then treated with hydrazine hydrate to obtain 4-bromo-phenyl-hydrazine. The final step involves the reaction of 4-bromo-phenyl-hydrazine with 2-chloroacetyl chloride to form this compound.
Scientific Research Applications
N-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has been found to exhibit various pharmacological activities. It has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and as an inhibitor of protein kinases. It has also been found to have antioxidant and neuroprotective effects.
properties
IUPAC Name |
N-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O/c17-14-5-7-15(8-6-14)18-16(20)19-10-9-12-3-1-2-4-13(12)11-19/h1-8H,9-11H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTOLJCURCIUQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320256 | |
Record name | N-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49823987 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
890583-21-8 | |
Record name | N-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.